1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine
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Overview
Description
1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group attached to the thiazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine typically involves the reaction of a thiazole derivative with a tert-butyl group and an amine. One common method involves the use of thiazole-2-carboxylic acid as a starting material, which is then reacted with tert-butylamine under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Tert-butyl derivatives: Compounds with tert-butyl groups attached to different heterocyclic rings.
Uniqueness
1-(4-(Tert-butyl)thiazol-2-yl)-N-methylethan-1-amine is unique due to the specific combination of the thiazole ring and the tert-butyl group, which can influence its chemical reactivity and biological activity. This combination may result in distinct properties compared to other thiazole or tert-butyl derivatives .
Properties
Molecular Formula |
C10H18N2S |
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Molecular Weight |
198.33 g/mol |
IUPAC Name |
1-(4-tert-butyl-1,3-thiazol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H18N2S/c1-7(11-5)9-12-8(6-13-9)10(2,3)4/h6-7,11H,1-5H3 |
InChI Key |
PIAFADYVAOZLHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C(C)(C)C)NC |
Origin of Product |
United States |
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